molecular formula C10H16N4 B11902734 1-(6-Methylpyridazin-3-yl)-1,4-diazepane

1-(6-Methylpyridazin-3-yl)-1,4-diazepane

Cat. No.: B11902734
M. Wt: 192.26 g/mol
InChI Key: RCPGWBRVUXPUSD-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring fused with a pyridazine ring, which is methyl-substituted at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane typically involves the reaction of 6-methylpyridazine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with 6-methylpyridazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

1-(6-Methylpyridazin-3-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridazin-3-yl)piperidin-4-amine: Shares the pyridazine ring but has a piperidine ring instead of a diazepane ring.

    1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: Contains a pyrrolidine ring and a hydroxyl group.

Uniqueness

1-(6-Methylpyridazin-3-yl)-1,4-diazepane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its diazepane ring provides a different spatial arrangement and electronic environment compared to similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(6-methylpyridazin-3-yl)-1,4-diazepane

InChI

InChI=1S/C10H16N4/c1-9-3-4-10(13-12-9)14-7-2-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3

InChI Key

RCPGWBRVUXPUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCCNCC2

Origin of Product

United States

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